3-(2-Aminophenoxy)propanamide
Overview
Description
“3-(2-Aminophenoxy)propanamide” is a chemical compound with the CAS Number: 1094235-02-5 . It has a molecular weight of 180.21 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O2/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
. This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
Bulky Alkylaminophenol Chelates
Aminophenols, including structures similar to 3-(2-Aminophenoxy)propanamide, are crucial in the synthesis of bulky bis(hydroxybenzyl)-N'-(aminopyridyl)propanamines. These compounds are significant for coordinating first-row transition metals due to their structural and electronic character, offering potential for bioactivation. The synthesis involves a Mannich reaction leading to N,N-bis(2-hydroxybenzyl)-3-aminopropan-1-ol, indicating the versatility and functionalization potential of aminophenol derivatives for responsive systems in coordination chemistry (Olesiejuk et al., 2018).
Pharmacokinetics and Metabolism
The study of S-1, a derivative of this compound, in rats revealed insights into its pharmacokinetics and metabolism. This research is part of the development of selective androgen receptor modulators for treating androgen-dependent diseases, showing low clearance, moderate volume of distribution, and extensive metabolism. Such studies are crucial for understanding the behavior of propanamide derivatives in biological systems and their potential therapeutic applications (Wu et al., 2006).
Nonnucleoside Inhibitors of Cytomegalovirus
3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766) represents a class of selective nonnucleoside inhibitors targeting the cytomegalovirus (CMV) replication. This compound's mode of action involves inhibiting viral DNA maturation and packaging, showcasing the application of propanamide derivatives in antiviral therapy with a unique mechanism distinct from traditional nucleoside inhibitors (Buerger et al., 2001).
Beta-Adrenoceptor Stimulant Properties
Research on amidoalkylamino-substituted 1-aryl-2-ethanols and 1-(aryloxy)-2-propanols, related to this compound, has demonstrated significant beta-adrenoceptor stimulant effects. These compounds offer insights into the structure-activity relationships (SAR) that make them potential candidates for cardiac stimulants, highlighting the therapeutic potential of aminophenoxy propanamide derivatives in cardiovascular diseases (Barlow et al., 1981).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-(2-aminophenoxy)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPOLKPPEJBOIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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